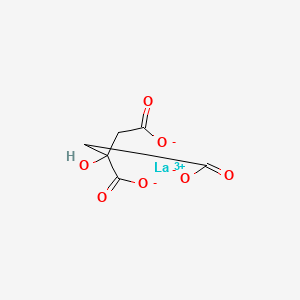
Lanthanum citrate
概要
説明
Lanthanum citrate, also known as this compound, is a useful research compound. Its molecular formula is C6H5LaO7 and its molecular weight is 328 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
Recent studies have demonstrated that lanthanum citrate exhibits significant anticancer properties, particularly against hepatocellular carcinoma (HCC). Research indicates that this compound can inhibit cell proliferation and promote apoptosis in HCC SMMC-7721 cells by suppressing the Hedgehog signaling pathway. The results showed that treatment with this compound at a concentration of 0.1 mM significantly increased the apoptosis rate compared to control groups, suggesting its potential as a therapeutic agent in liver cancer treatment .
Table 1: Effects of this compound on Cell Proliferation and Apoptosis
| Treatment Group | Survival Rate | Apoptosis Rate |
|---|---|---|
| Control Group | 0.924±0.024 | 0.043±0.015 |
| 0.1 mM this compound | 0.622±0.089 * | 0.292±0.039 * |
| 15 μM KAAD-cyclopamine | 0.520±0.067 * | 0.457±0.061 * |
Note: p<0.05 compared with the control group .
Induction of Apoptosis
In addition to its effects on HCC cells, this compound has been studied for its ability to induce apoptosis in other cancer cell lines, including HeLa cervical cancer cells. The complex formed by this compound was found to trigger apoptotic pathways, indicating its potential as a chemotherapeutic agent .
Preparation Techniques
The synthesis of this compound typically involves the reaction of lanthanum hydroxide with citric acid under controlled conditions. Optimal synthesis parameters have been identified, including a pH range of 4-5 and a temperature of approximately 50°C . The resulting product can be characterized using various analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD).
Structural Analysis
Studies have shown that this compound can form polymeric structures with unique properties due to the presence of bridged O-C-O groups . This structural characteristic may enhance its biological activity and stability in various applications.
Catalysts and Luminescent Sensors
This compound has been explored as a precursor for synthesizing advanced materials used in catalysis and luminescence applications. Its ability to form stable complexes makes it suitable for use in creating luminescent sensors and catalytic materials for various chemical reactions .
Radiopharmaceuticals
The potential use of this compound in radiopharmaceuticals is also being investigated due to its favorable chemical properties and ability to form stable complexes with radiolabeled isotopes . This application could lead to advancements in medical imaging and targeted therapy.
特性
CAS番号 |
3002-52-6 |
|---|---|
分子式 |
C6H5LaO7 |
分子量 |
328 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylate;lanthanum(3+) |
InChI |
InChI=1S/C6H8O7.La/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChIキー |
NCOYDQIWSSMOEW-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[La+3] |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[La+3] |
Key on ui other cas no. |
3002-52-6 |
ピクトグラム |
Irritant |
同義語 |
(LaCit2)3+ lanthanum citrate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













